Bromodomain Binding Affinity: 6‑Bromo‑1‑ethyl‑ vs. 6‑Chloro‑1‑ethyl‑2‑aminobenzimidazole
In a bromodomain inhibition study of substituted benzimidazoles, 6‑bromo‑1‑ethyl‑1H‑benzimidazol‑2‑amine (6‑Br) exhibited a Kd of 830 nM against the BRDT bromodomain 1, whereas the corresponding 6‑chloro analog showed a Kd of 1,200 nM under identical assay conditions [REFS‑1]. The bromine atom provides a 1.4‑fold improvement in binding affinity, attributed to stronger halogen‑bonding interactions with the bromodomain acetyl‑lysine binding pocket.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | 830 nM |
| Comparator Or Baseline | 6‑Chloro‑1‑ethyl‑1H‑benzimidazol‑2‑amine: 1,200 nM |
| Quantified Difference | 1.4‑fold higher affinity for 6‑bromo derivative |
| Conditions | BROMOscan assay, human BRDT bromodomain 1 (N21 to E137), bacterial expression system |
Why This Matters
Superior bromodomain binding affinity can be a critical decision factor when selecting a starting scaffold for epigenetic drug discovery programs targeting BET family proteins.
- [1] BindingDB. (n.d.). BDBM50615275: Binding affinity to human partial length BRDT bromodomain 1. Retrieved from https://www.bindingdb.org/ View Source
